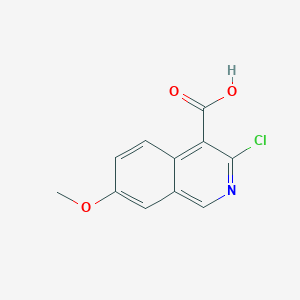![molecular formula C8H11BrN2 B13658286 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromomethyl group attached to a tetrahydroimidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of a tetrahydroimidazo[1,5-a]pyridine derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly solvents and reagents. For example, the use of sodium borohydride as a reducing agent in methanol can provide a safer and more efficient route to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazo ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Sodium Borohydride: A reducing agent for safer and efficient synthesis.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structure makes it useful in the development of luminescent materials and sensors.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one: Another bromomethyl-containing compound used in similar applications.
1H-Imidazo[1,2-a]pyridin-4-ium Bromides: These compounds share a similar core structure and are used in the synthesis of antineoplastic agents.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the tetrahydroimidazo ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11BrN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2 |
InChI Key |
KNKOXTXOCWSHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


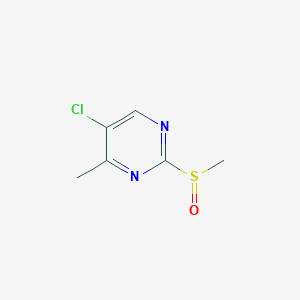
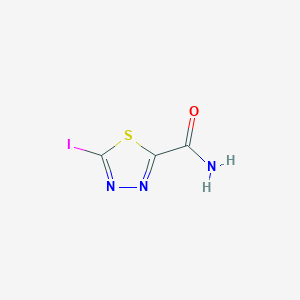


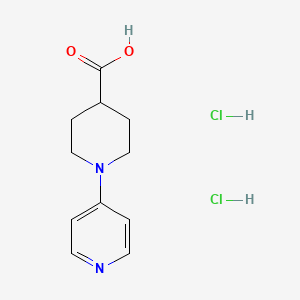
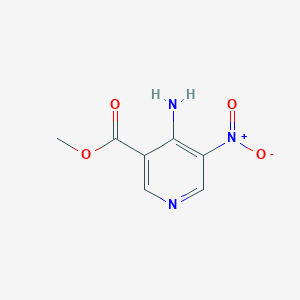
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
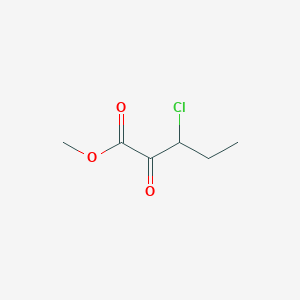

![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
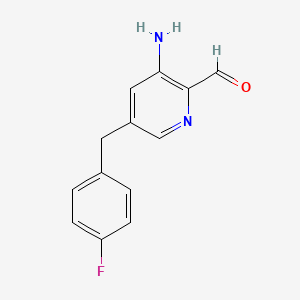
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
